

Computational and Theoretical Insights into 1H-Indol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indol-3-ol**

Cat. No.: **B116627**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-3-ol, also known as indoxyl, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.^{[1][2]} As a member of the hydroxyindole class, it consists of a 1H-indole scaffold substituted with a hydroxyl group at the 3-position.^[3] This seemingly simple molecule presents a fascinating case for computational and theoretical chemists due to its chemical reactivity, tautomeric nature, and its role as a precursor in the synthesis of various biologically active molecules, including the dye indigo.^{[4][5]} This technical guide provides an in-depth analysis of the computational and theoretical studies of **1H-Indol-3-ol**, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Properties

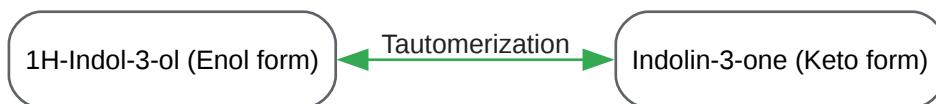
1H-Indol-3-ol is characterized by the chemical formula C₈H₇NO.^[4] Its structure features a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a hydroxyl group attached to the C3 position of the pyrrole ring. This structure is isomeric with oxindole.^[4]

Physicochemical Properties

Computational and experimental studies have determined several key physicochemical properties of **1H-Indol-3-ol**, which are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[3][6]
Molecular Weight	133.15 g/mol	[3]
IUPAC Name	1H-indol-3-ol	[3]
Melting Point	85-87 °C	[6]
Boiling Point	343.2 ± 15.0 °C at 760 mmHg	[6]
Density	1.3 ± 0.1 g/cm ³	[6]
pKa	10.46	[5]
LogP	1.41	[6]

Spectral Data


Spectroscopic techniques, often complemented by computational predictions, are essential for the structural elucidation and characterization of **1H-Indol-3-ol**.

Spectral Data Type	Key Features	Source
¹ H NMR (600 MHz, H ₂ O)	Shifts [ppm]: 7.51, 7.30, 7.27, 7.16	[3]
Mass Spectrometry (GC-MS)	m/z peaks: 277.0, 163.0, 278.0, 134.0, 77.0	[3]

Tautomerism: A Key Computational Challenge

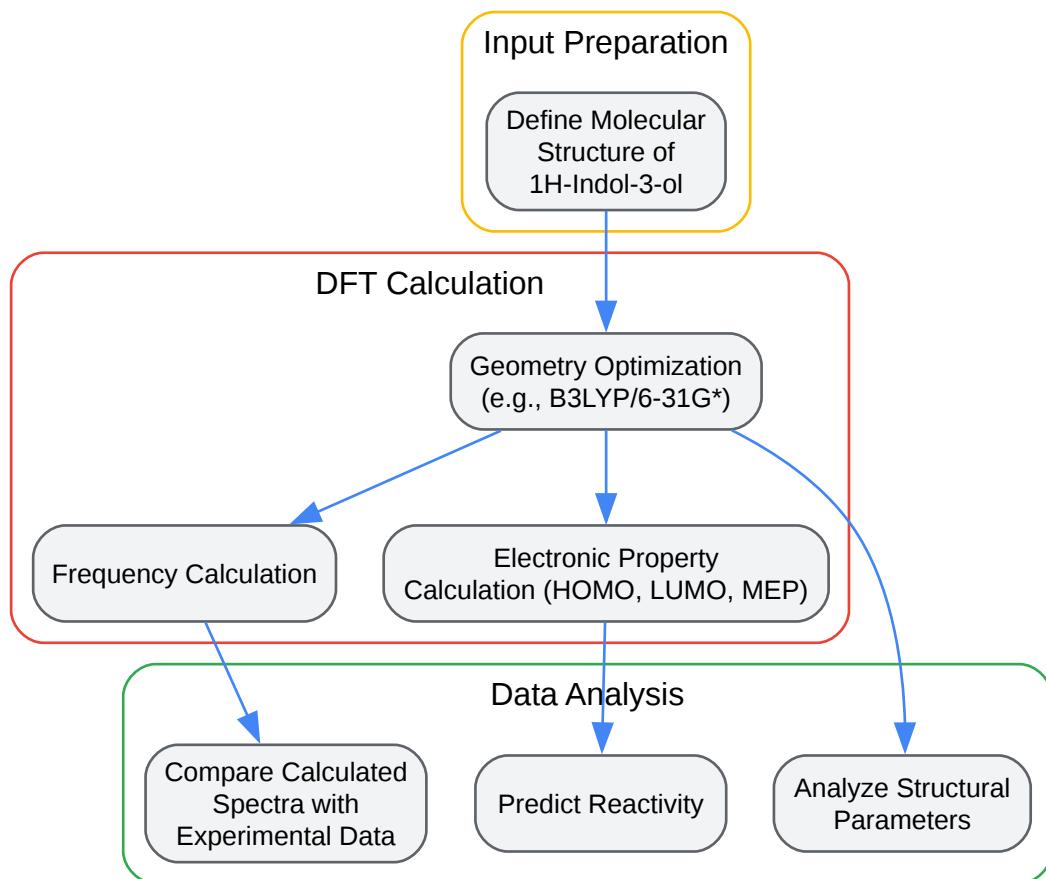
A critical aspect of **1H-Indol-3-ol**'s chemistry is its existence in a tautomeric equilibrium between the enol form (**1H-indol-3-ol**) and the more stable keto form (indolin-3-one).[5] The keto tautomer is generally the predominant form.[5] This equilibrium has significant implications for its reactivity and potential biological activity, making it a key area of investigation for computational studies.

Density Functional Theory (DFT) calculations are widely employed to study the thermodynamics and kinetics of this tautomerization process. These studies help in understanding the relative stabilities of the tautomers and the energy barriers for their interconversion.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **1H-Indol-3-ol**.

Computational Methodologies


The theoretical investigation of **1H-Indol-3-ol** and its derivatives heavily relies on quantum chemical methods, particularly Density Functional Theory (DFT).^[1] These computational approaches provide valuable insights into the molecule's electronic structure, geometry, and reactivity.

Density Functional Theory (DFT)

DFT calculations are instrumental in:

- Geometry Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths and angles. These calculated geometries often show excellent agreement with experimental data from X-ray crystallography.^[1]
- Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental spectra for structural validation.
- Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity and potential interaction sites.
- Reaction Mechanisms: Elucidating the pathways and transition states of chemical reactions involving **1H-Indol-3-ol**.

A typical computational workflow for studying **1H-Indol-3-ol** using DFT is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for DFT studies of **1H-Indol-3-ol**.

Experimental Protocols for Characterization

Computational results are most powerful when validated by experimental data. The following are generalized protocols for key experiments used to characterize **1H-Indol-3-ol** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like **1H-Indol-3-ol** derivatives.^[1]

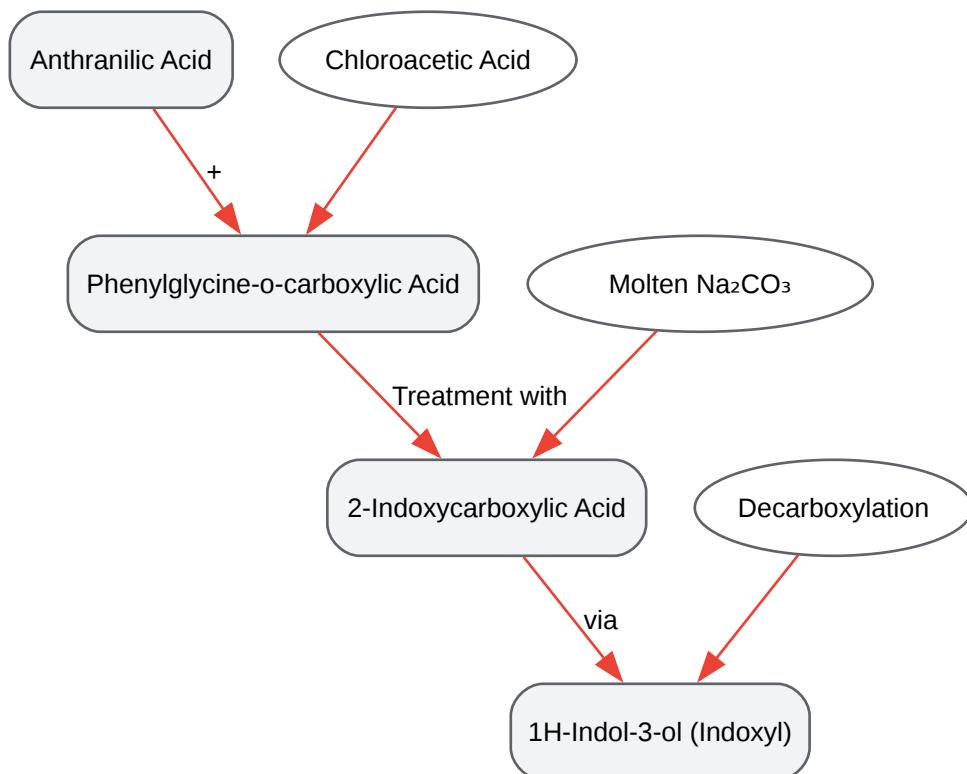
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 600 MHz).
- Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Synthesis and Reactivity

Computational studies can also guide the synthesis of **1H-Indol-3-ol** and predict its reactivity. The nucleophilic character of the C-3 position of the indole ring is a key factor in many synthetic strategies.^[1]

A common synthetic route is the Heumann indigo synthesis, which starts from anthranilic acid.
^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indol-3-ol | 480-93-3 | Benchchem [benchchem.com]
- 2. Showing Compound Indoxyl (FDB023310) - FooDB [foodb.ca]

- 3. Indoxyl | C8H7NO | CID 50591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indoxyl - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Indoxyl_Chemicalbook [chemicalbook.com]
- 6. indoxyl | CAS#:480-93-3 | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [Computational and Theoretical Insights into 1H-Indol-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116627#computational-and-theoretical-studies-of-1h-indol-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com